Product packaging for LP-211(Cat. No.:CAS No. 1052147-86-0)

LP-211

Cat. No.: B1675264
CAS No.: 1052147-86-0
M. Wt: 466.6 g/mol
InChI Key: BQEDZLDNNBDKDS-UHFFFAOYSA-N
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Description

LP-211 (N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide) is a selective small-molecule agonist for the serotonin 5-HT7 receptor . It was developed from a series of arylpiperazine derivatives and is characterized by its potent 5-HT7 receptor agonist activity while maintaining relatively low affinity for other receptors like 5-HT1A and dopamine D2, which contributes to its selective profile . In vitro binding assays have determined that this compound has an affinity (Ki) of 15 ± 1 nM for the human 5-HT7 receptor . A key feature of this compound is that it is brain-penetrant, allowing for the study of central 5-HT7 receptor function in vivo . Once administered, this compound undergoes metabolic degradation to RA-7, a metabolite that possesses even higher 5-HT7 receptor affinity (Ki of 1.4 ± 0.2 nM) . This compound has been validated in animal models, where it has been shown to induce hypothermia in 5-HT7+/+ mice but not in 5-HT7-/- knockout mice, confirming its specific action through the 5-HT7 receptor . This tool compound is valuable for researchers investigating the role of the 5-HT7 receptor in various neurological processes, with studies suggesting its relevance in cognitive function and depression . This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34N4O B1675264 LP-211 CAS No. 1052147-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDZLDNNBDKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029790
Record name 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052147-86-0
Record name 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LP-211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide
Source EPA DSSTox
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Record name LP-211
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Receptor Interactions of Lp 211

Receptor Binding and Selectivity Profile

Studies involving radioligand binding assays have been instrumental in defining the receptor binding and selectivity profile of LP-211. These assays assess the affinity of this compound for various receptors by measuring its ability to displace a radiolabeled ligand from the binding site.

High Affinity for the Serotonin (B10506) 5-HT7 Receptor

This compound demonstrates high affinity for the serotonin 5-HT7 receptor. The reported Ki values for this compound at the 5-HT7 receptor vary depending on the species and specific assay conditions. For instance, a Ki value of 0.58 nM has been reported at rat cloned 5-HT7 receptors. nih.govtargetmol.commedchemexpress.com At human cloned 5-HT7 receptors, a Ki value of 15 nM has been observed. nih.govresearchgate.net This indicates a potent binding interaction with the 5-HT7 receptor.

Selectivity Over Other Serotonin Receptor Subtypes (e.g., 5-HT1A)

A key feature of this compound's pharmacological profile is its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes. Notably, this compound shows good selectivity over the 5-HT1A receptor. nih.govtargetmol.commedchemexpress.com Selectivity of greater than 300-fold over the 5-HT1A receptor has been reported. nih.govtargetmol.com Other studies indicate a selectivity of at least 25-fold over the 5-HT1A receptor. nih.gov Modest selectivity (5-14-fold) has been observed for subtypes such as 5-HT1B, 5-HT2B, 5-HT2C, and 5-HT5A, while significantly higher selectivities were noted for 5-HT1D (26-fold), 5-HT2A (40-fold), and 5-HT6 (105-fold). nih.gov

Selectivity Over Other Neurotransmitter Receptors (e.g., Dopamine (B1211576) D2)

Beyond serotonin receptors, this compound also exhibits selectivity over other neurotransmitter receptors, including the dopamine D2 receptor. This compound has been shown to have relatively low affinity for dopamine D2 receptors. nih.govresearchgate.net Selectivity of 245-fold over the D2 receptor has been reported. targetmol.commedchemexpress.com

The binding affinity and selectivity data for this compound are summarized in the table below:

Receptor SubtypeSpeciesKi (nM)Selectivity Fold (vs 5-HT7)Source
5-HT7Rat (cloned)0.58- nih.govtargetmol.commedchemexpress.com
5-HT7Human (cloned)15- nih.govresearchgate.net
5-HT1ARat/Human188-379>300 (rat), 25 (human) nih.govtargetmol.commedchemexpress.comresearchgate.net
D2-142245 targetmol.commedchemexpress.comresearchgate.net
5-HT1B--5-14 nih.gov
5-HT2B--5-14 nih.gov
5-HT2C--5-14 nih.gov
5-HT5A--5-14 nih.gov
5-HT1D--26 nih.gov
5-HT2A--40 nih.gov
5-HT6--105 nih.gov

Functional Agonist Properties

In addition to its binding profile, this compound has been characterized for its functional activity at the 5-HT7 receptor, demonstrating agonist properties.

Demonstration of Full Agonist Activity at 5-HT7 Receptors

This compound acts as a functional agonist at 5-HT7 receptors. It has been characterized as a competitive agonist at the 5-HT7 receptor in functional assays, such as measuring the relaxation of substance P induced contraction in isolated guinea pig ileum. nih.govcaymanchem.com In this assay, this compound behaved as a full agonist, showing 82% maximal activity compared to the reference agonist 5-CT, with an EC50 value of 0.60 μM, which is close to that of 5-CT (EC50 = 0.63 μM). nih.govtargetmol.comcaymanchem.com

Reversal of Effects by Selective 5-HT7 Receptor Antagonists (e.g., SB-269970)

The functional effects of this compound mediated through 5-HT7 receptor activation can be reversed by selective 5-HT7 receptor antagonists. The selective 5-HT7 receptor antagonist SB-269970 has been shown to block the effects of this compound in various experimental settings. capes.gov.brwikipedia.orgresearchgate.netfrontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.org For instance, SB-269970 blocked the effect of this compound on body temperature in mice, indicating that the hypothermic effect of this compound is mediated via 5-HT7 receptors. nih.govcapes.gov.br In studies on synaptic modulation in the spinal cord dorsal horn, the effect of this compound on increasing spontaneous excitatory postsynaptic current (sEPSC) frequency was blocked by SB-269970, confirming the selective activation of 5-HT7 receptors by this compound. frontiersin.org

Brain Penetrance Characteristics

Research indicates that this compound is a brain-penetrant compound, capable of crossing the blood-brain barrier. researchgate.netnih.govwikipedia.orgscientificlabs.co.ukmedchemexpress.comfrontiersin.orgcapes.gov.brresearchgate.net Disposition studies performed in mice have confirmed that this compound is brain penetrant following administration. researchgate.netnih.govcapes.gov.br

Studies have shown that the brain concentration of this compound in mice remained elevated for at least 2 hours after intraperitoneal injection. frontiersin.org This sustained presence in the brain has led researchers to suggest that this compound may accumulate in brain tissue, potentially due to its lipophilic properties. frontiersin.org

Upon entry into the body, this compound undergoes metabolic degradation. researchgate.netnih.govcapes.gov.br A primary metabolite identified is 1-(2-diphenyl)piperazine, also known as RA-7. researchgate.netnih.govcapes.gov.brwikipedia.org In vitro binding assays have revealed that RA-7 possesses a higher affinity for the 5-HT7 receptor compared to this compound and exhibits a better selectivity profile across a panel of 5-HT receptor subtypes. researchgate.netnih.govcapes.gov.br In vivo studies have demonstrated that both this compound and, to a lesser extent, its metabolite RA-7, induce hypothermia in wild-type mice but not in mice lacking the 5-HT7 receptor, further supporting their activity at this receptor in the central nervous system. researchgate.netnih.govcapes.gov.br

Despite having a relatively short in vivo half-life of 65 minutes when administered intraperitoneally to mice, this compound has been shown to exert long-term effects on functions regulated by the central nervous system, such as body temperature regulation, sleep, and circadian rhythms. frontiersin.org This suggests that its central effects can persist even with a relatively short systemic half-life. frontiersin.org

Acute injections of this compound have been shown to penetrate the brain within 30 minutes after intraperitoneal administration in mice. frontiersin.org Studies in Fmr1-KO mice demonstrated that acute administration of this compound significantly reduced anxious behavior. frontiersin.org

The brain penetrance of this compound allows it to modulate activity in various brain regions. For instance, in a mouse model of neuropathic pain, this compound was found to reduce synaptic integration in layer 5 pyramidal neurons in the anterior cingulate cortex (ACC), a region central to the affective aspects of chronic pain. researchgate.net This modulation in the ACC contributed to the observed analgesic effect of systemic this compound treatment, dampening both the sensory and affective components of chronic pain. researchgate.net

The ability of this compound to cross the blood-brain barrier makes it a suitable compound for investigating the roles of central 5-HT7 receptors in various neurological processes and conditions. frontiersin.org

Data Table: this compound Binding Affinity and Selectivity

Receptor SubtypeKi (nM)Selectivity Ratio (vs 5-HT7)
5-HT70.581
5-HT1A188>300-fold
Dopamine D2142245-fold

Note: Data compiled from sources nih.govscientificlabs.co.ukmedchemexpress.comcaymanchem.com.

Data Table: this compound and RA-7 5-HT7 Receptor Affinity

CompoundKi (nM) at 5-HT7 Receptor
This compound15 (at rat cloned 5-HT7 receptors) nih.gov / 0.58 (at rat cloned 5-HT7 receptors) nih.govscientificlabs.co.ukmedchemexpress.comcaymanchem.com
RA-71.4 (at 5-HT7 receptor) nih.gov

Note: Ki values may vary slightly depending on the specific assay conditions and source. The 0.58 nM value is frequently cited for rat cloned receptors. nih.govscientificlabs.co.ukmedchemexpress.comcaymanchem.com The 15 nM value is also reported from radioligand binding screening. nih.gov

Data Table: In Vivo Half-life of this compound in Mice

SpeciesAdministration RouteHalf-life
MiceIntraperitoneal (i.p.)65 minutes frontiersin.org

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Pathways Mediated by 5-HT7 Receptor Activation

The 5-HT7 receptor is known to couple with Gs proteins, which leads to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels wikipedia.orgnih.gov. Additionally, the 5-HT7R can interact with G12 proteins, activating distinct downstream pathways mdpi.commdpi.com.

Involvement of Adenylate Cyclase and Cyclic AMP (cAMP) Signaling

Activation of 5-HT7 receptors by agonists like LP-211 stimulates adenylate cyclase activity, resulting in elevated intracellular concentrations of cAMP wikipedia.orgnih.gov. This increase in cAMP is a key step in the downstream signaling cascade initiated by 5-HT7R activation wikipedia.org. Studies have shown that blocking adenylate cyclase prevents the effects of 5-HT7R activation by this compound, highlighting the importance of this pathway frontiersin.org.

Activation of Protein Kinase A (PKA) Pathways

The increase in intracellular cAMP levels following 5-HT7 receptor activation leads to the activation of Protein Kinase A (PKA) wikipedia.orgnih.gov. PKA is a key enzyme that phosphorylates various target proteins, thereby triggering multiple signaling pathways wikipedia.orgmdpi.com. Research indicates that PKA activation is necessary for some of the effects mediated by this compound and 5-HT7R activation frontiersin.org. For instance, blocking PKA has been shown to prevent the reversal of long-term depression (LTD) induced by this compound in hippocampal slices frontiersin.org.

Modulation of Rho GTPases and Actin Cytoskeleton Dynamics

The 5-HT7 receptor also interacts with G12 proteins, which are known to activate small GTPases of the Rho family, including RhoA and Cdc42 mdpi.commdpi.com. These Rho GTPases play a critical role in regulating cell morphology and the dynamics of the actin cytoskeleton mdpi.commdpi.com. Studies using this compound have demonstrated that 5-HT7R stimulation modulates the activation state of Rho GTPases in vivo nih.gov. This modulation affects downstream effectors like cofilin and p21-activated kinase (PAK), which are involved in regulating actin cytoskeleton polymerization mdpi.comresearchgate.net. This compound has been shown to restore the activity of these effectors and promote neurite growth, a process dependent on actin cytoskeleton reorganization nih.govmdpi.com.

Research findings related to this compound and Rho GTPases:

Treatment (this compound)Effect on Cdc42 Activation (Mouse Brain)Effect on PAK ActivationEffect on Cofilin ActivationEffect on Actin Cytoskeleton
Systemic administration (0.125, 0.25 mg/kg) nih.govIncreased (three- to fourfold) nih.govRestored abnormal activation nih.govRestored abnormal activation nih.govModulates polymerization mdpi.comresearchgate.net
In vitro (neuronal cultures) nih.govInvolved in neurite elongation nih.govNot directly specified in this contextAlters expression profile nih.govModulates polymerization nih.gov

Regulation of Ribosomal Protein S6 Phosphorylation (mTOR/S6K Pathway)

Activation of the 5-HT7 receptor by this compound has been linked to the modulation of the mTOR (mammalian target of rapamycin) signaling pathway, specifically mTORC1 frontiersin.org. This pathway is crucial for regulating protein translation, partly through the phosphorylation of ribosomal protein S6 kinase (S6K) and subsequently ribosomal protein S6 unam.mxresearchgate.net. Studies have shown that this compound treatment enhances the phosphorylation of p70S6K, an indicator of mTORC1 activity frontiersin.orgresearchgate.net. This suggests that this compound, via 5-HT7R activation, can influence protein synthesis machinery mdpi.comcore.ac.uk.

Data on this compound and p70S6K Phosphorylation:

Treatment (Cortical Neurons)This compound ConcentrationEffect on p70S6K Phosphorylation (Thr389)
This compound alone100 nM researchgate.netStrongly enhanced frontiersin.orgresearchgate.net
This compound + Torin 1 (mTOR inhibitor)100 nM + 250 nM researchgate.netBlocked phosphorylation frontiersin.orgresearchgate.net

Modulation of Neuronal Excitability and Synaptic Function

Beyond intracellular signaling cascades, this compound, through 5-HT7R activation, also directly impacts neuronal excitability and synaptic function.

Effects on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

A significant mechanism by which 5-HT7R activation influences neuronal excitability is through the modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels nih.govresearchgate.net. These channels are crucial for regulating resting membrane potential and dendritic integration nih.govresearchgate.net. This compound has been shown to enhance HCN channel function by increasing cAMP levels nih.govsemanticscholar.org. This potentiation of HCN channels leads to a reduction in the summation of excitatory postsynaptic potentials (EPSPs) and consequently decreases cellular excitability, particularly in neurons in areas like the anterior cingulate cortex (ACC) nih.govresearchgate.netsemanticscholar.org. This mechanism is thought to contribute to the analgesic effects observed with this compound in models of neuropathic pain nih.govresearchgate.net.

Effects of this compound on HCN Channels:

Neuron Type/RegionTreatment (this compound)Effect on HCN Channel FunctionEffect on Dendritic Membrane PotentialEffect on EPSP SummationEffect on Cellular Excitability
L5 Pyramidal Neurons (ACC) nih.govresearchgate.netBath application (27 nM) researchgate.netEnhanced nih.govresearchgate.netSignificant depolarization researchgate.netReduced nih.govsemanticscholar.orgDecreased nih.govsemanticscholar.org

Influence on Excitatory Postsynaptic Currents (EPSCs) and Glutamatergic Release

Research indicates that this compound facilitates glutamatergic release. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.atwikidata.org This facilitation is evidenced by an increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.atwikipedia.org Furthermore, this compound has been shown to increase the peak amplitude of evoked excitatory postsynaptic currents (EPSCs) triggered by dorsal root stimulation. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at

The effects of this compound on sEPSCs are specifically mediated by 5-HT7Rs, as they are blocked by the 5-HT7 antagonist SB-269970. citeab.comamericanelements.comwikipedia.orgebiohippo.com These effects persist even in the presence of the 5-HT1A antagonist WAY-100635, highlighting the selectivity of this compound for the 5-HT7 receptor. citeab.comamericanelements.comwikipedia.orgebiohippo.com Studies using tetrodotoxin (B1210768) (TTX), a voltage-gated sodium channel blocker, suggest that the potentiating effect of this compound on spontaneous EPSCs partially involves action potential-dependent mechanisms in excitatory networks. citeab.comamericanelements.comwikipedia.org

In a subpopulation of lamina II neurons, 1 µM this compound caused a significant increase in sEPSC frequency, with a mean percentage increase of 86.9 ± 32.9% in responsive cells (9 out of 14 tested). citeab.comwikipedia.org However, this compound did not significantly alter the amplitude of sEPSCs in these responsive neurons. citeab.comwikipedia.org In the presence of TTX, 1 µM this compound significantly increased miniature EPSC (mEPSC) frequency in a smaller subset of neurons (2 out of 9 tested), while mEPSC amplitude remained unaffected. wikipedia.org

Impact on Inhibitory Postsynaptic Currents (IPSCs) and GABA/Glycine (B1666218) Release

This compound also influences inhibitory synaptic transmission by increasing the release of the neurotransmitters gamma-aminobutyric acid (GABA) and glycine. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at This is demonstrated by an observed increase in the frequency of spontaneous inhibitory currents (sIPSCs). citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.atresearchgate.net Additionally, this compound increases the amplitude of evoked inhibitory postsynaptic currents (IPSCs). citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at

Activation of 5-HT7Rs by this compound effectively potentiates spontaneous GABA and glycine release. researchgate.net In experiments conducted in the presence of AMPA and NMDA receptor antagonists (NBQX and D-AP5), 1 µM this compound significantly increased sIPSC frequency in 10 out of 14 lamina II neurons tested, showing a mean percentage increase of 236.7 ± 75.2%. citeab.comresearchgate.net The amplitude of sIPSCs was not significantly changed by this compound treatment. citeab.comresearchgate.net The potentiation of inhibitory transmission by this compound is dependent on 5-HT7R activation, as it is blocked by 10 µM SB-269970. citeab.comresearchgate.net Similar to EPSCs, in the presence of TTX, this compound still produced a significant increase in mIPSC frequency in a subset of cells (6 out of 11 tested), without altering mean mIPSC amplitude. researchgate.net

Restoration of Excitatory/Inhibitory Balance in Neural Circuits

Comparative analysis of the effects of this compound on excitatory and inhibitory currents indicates that this compound is more effective in potentiating synaptic inhibition compared to excitation. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at The percentage increase in sIPSC frequency is significantly higher than that observed for sEPSCs, suggesting a more pronounced potentiation of inhibitory synaptic transmission. citeab.comresearchgate.net This stronger impact on inhibition may contribute to a potential anti-nociceptive role in the spinal cord. citeab.comwikipedia.org Furthermore, 5-HT7R activation by this compound has been shown to enhance the excitability of tonic firing neurons, which primarily correspond to inhibitory interneurons. citeab.comamericanelements.comwikipedia.orgebiohippo.com The ability of this compound to modulate the balance between excitation and inhibition is further supported by findings where it rescued synaptic plasticity deficits and ameliorated behavioral impairments in mouse models of neurodevelopmental disorders such as Fragile X syndrome and Rett syndrome, conditions often associated with E/I imbalance. fishersci.co.ukcenmed.comfishersci.atciteab.comepa.gov

Below is a summary of the effects of this compound on spontaneous postsynaptic currents:

Current TypeEffect of 1 µM this compound (Lamina II Neurons)Percentage Frequency Increase (Responsive Cells)Change in Amplitude
sEPSCsIncreased frequency86.9 ± 32.9% (9/14 cells) citeab.comwikipedia.orgNo significant change citeab.comwikipedia.org
sIPSCsIncreased frequency236.7 ± 75.2% (10/14 cells) citeab.comresearchgate.netNo significant change citeab.comresearchgate.net

Note: Data compiled from studies using patch-clamp recordings in mouse spinal cord slices.

Epigenetic Modulation

Beyond its direct effects on synaptic transmission, this compound has been shown to influence epigenetic mechanisms, particularly in the context of neurological disorders. tocris.comwikidata.orgflybase.org Studies in a female mouse model of Rett syndrome (RTT) have provided key insights into these epigenetic outcomes. tocris.comwikidata.orgflybase.org

Normalization of Histone H3 Acetylation

This compound treatment has demonstrated the capacity to normalize aberrant histone H3 acetylation levels in the brain of RTT mice. tocris.comwikidata.orgflybase.org In the cortex of these mice, where histone H3 acetylation was reduced, this compound treatment restored levels towards normalization. tocris.comwikidata.orgflybase.org Conversely, in the hippocampus of RTT mice, where H3 hyperacetylation was observed, this compound treatment effectively rescued this abnormality. wikidata.orgflybase.orgmpg.de Histone acetylation, particularly on histone H3, is a crucial epigenetic modification associated with the regulation of gene transcription and is known to play a role in processes underlying memory and cognition. nih.govnih.gov This modification is dynamic and is controlled by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov

Regulation of Histone Deacetylases (HDACs) and Co-repressors (e.g., NCoR, Sin3a)

This compound treatment also impacts the levels and interactions of histone deacetylases (HDACs) and their associated co-repressor complexes. tocris.comwikidata.orgflybase.org In the cortex of RTT mice, this compound treatment normalized the reduced levels of HDAC3 and its co-repressor NCoR. tocris.comwikidata.orgflybase.org Simultaneously, this compound increased the expression of HDAC1 and its co-repressor Sin3a in the cortex of these mice. tocris.comwikidata.orgflybase.org In the hippocampus of RTT mice, this compound treatment led to increased levels of HDAC3. wikidata.orgflybase.org

Further research suggests that repeated stimulation of 5-HT7R by this compound may strengthen the association between NCoR and MeCP2 in the cortex of RTT mice. wikidata.orgflybase.org MeCP2, a protein mutated in RTT, is known to interact with both the Sin3a/HDAC1 and NCoR/HDAC3 co-repressor complexes to repress gene transcription. flybase.orgmpg.dewikipedia.orgbio-techne.com HDAC1 and HDAC2 typically function through their recruitment into complexes including Sin3a, while HDAC3 is enzymatically active when part of the SMRT/NCoR repression complex. wikipedia.org

The observed changes in HDACs and co-repressors following this compound treatment in RTT mice are summarized below:

Brain RegionMoleculeEffect of this compound Treatment in RTT Mice
CortexHDAC3Normalized reduced levels tocris.comwikidata.orgflybase.org
CortexNCoRNormalized reduced levels tocris.comwikidata.orgflybase.org
CortexHDAC1Increased expression tocris.comwikidata.orgflybase.org
CortexSin3aIncreased expression tocris.comwikidata.orgflybase.org
CortexNCoR-MeCP2 AssociationAppeared to strengthen wikidata.orgflybase.org
HippocampusHDAC3Increased levels wikidata.orgflybase.org

Note: Data based on studies in a female mouse model of Rett syndrome.

Impact on Neuronal Morphology and Plasticity

This compound has a notable impact on neuronal morphology and plasticity, processes critical for the development and function of neural circuits. guidetopharmacology.orgciteab.comepa.gov The 5-HT7R plays a significant role in shaping neuronal morphology, particularly during embryonic and early postnatal development. guidetopharmacology.orgciteab.com

Pharmacological activation of 5-HT7R with this compound has been shown to enhance neurite outgrowth in primary neuronal cultures derived from the cortex, hippocampus, and striatal complex of embryonic mouse brains. guidetopharmacology.orgciteab.com This effect is mediated through the activation of multiple intracellular signaling pathways, including those involving mTOR, the Rho GTPase Cdc42, Cdk5, and ERK. guidetopharmacology.orgciteab.comepa.gov These pathways converge to reorganize the cytoskeleton, which is fundamental for neurite elongation. guidetopharmacology.orgciteab.com Studies have confirmed that neurite elongation stimulated by 5-HT7R is modulated by agents affecting actin polymerization. citeab.com this compound treatment has also been found to alter the expression profile of cofilin, an actin-binding protein involved in the dynamics of microfilaments. citeab.com Furthermore, this compound has been shown to stimulate axonal elongation. cenmed.comciteab.com

In adult mice, this compound treatment has been associated with a significant increase in the total number and density of dendritic spines in striatal neurons. fishersci.co.ukguidetopharmacology.orgepa.gov Dendritic spines are crucial structures involved in the formation of synapses and are key indicators of synaptic plasticity. guidetopharmacology.org In a mouse model of Rett syndrome, systemic administration of this compound rescued behavioral deficits and reversed the abnormal activation of key regulators of actin cytoskeleton dynamics, such as PAK and cofilin. guidetopharmacology.orgtocris.com

This compound has also demonstrated the ability to rescue deficits in synaptic plasticity. It reversed metabotropic glutamate (B1630785) receptor-dependent long-term depression (mGluR-LTD) in hippocampal slices from both wild-type and Fragile X syndrome model mice. fishersci.co.ukfishersci.atwikidata.orgciteab.comepa.gov In Angelman syndrome model mice, this compound increased dendritic spine density and restored impaired long-term potentiation (LTP) in hippocampal slices. cenmed.com Additionally, this compound treatment in RTT model animals rescued the phosphorylation levels of ribosomal S6 protein, which is involved in the regulation of protein translation, a process important for synaptic plasticity. epa.gov

Neuronal Structure/ProcessEffect of this compound Stimulation/TreatmentRelevant Signaling Pathways
Neurite OutgrowthEnhancedmTOR, Cdc42, Cdk5, ERK, Actin dynamics guidetopharmacology.orgciteab.comepa.gov
Axonal ElongationStimulatedActin dynamics, mTOR pathway cenmed.comciteab.com
Dendritic Spine DensityIncreased (in adult striatum and hippocampus) fishersci.co.ukguidetopharmacology.orgcenmed.comepa.govCdc42, Cdk5, Actin polymerization fishersci.co.uk
Synaptic PlasticityRescued deficits (e.g., mGluR-LTD, LTP) fishersci.co.ukcenmed.comfishersci.atwikidata.orgciteab.comepa.govAdenylate cyclase, protein kinase A (in mGluR-LTD reversal) fishersci.at, mTOR pathway cenmed.com
Actin Cytoskeleton DynamicsReversed abnormal activation of regulators (PAK, cofilin) guidetopharmacology.orgtocris.com
Protein TranslationRescued phosphorylation of ribosomal S6 protein epa.gov

Note: Effects observed in various in vitro and in vivo models.

Stimulation of Neurite Outgrowth in Primary Neurons

Studies have demonstrated that this compound significantly enhances neurite outgrowth in primary neuronal cultures derived from various brain regions, including the cortex, hippocampus, and striatal complex of rodents. frontiersin.orgresearchgate.netfrontiersin.org This effect is specifically mediated by the activation of the 5-HT7 receptor, as it is blocked by selective 5-HT7R antagonists. frontiersin.orgnih.gov The promotion of neurite elongation by this compound involves the activation of downstream signaling pathways such as ERK and Cdk5, and it requires de novo protein synthesis. frontiersin.orgnih.gov Furthermore, this compound-induced neurite outgrowth is associated with modifications in cytoskeletal proteins, including the selective expression of the 34 kDa isoform of MAP1B, a protein involved in tubulin polymerization. nih.gov The effect is also dependent on the modulation of actin cytoskeleton dynamics and involves the Rho GTPase Cdc42 signaling pathway. researchgate.netfrontiersin.org

Enhancement of Dendritic Spine Density in Hippocampal Neurons

Prolonged activation of the 5-HT7 receptor with this compound has been shown to promote the formation and increase the density of dendritic spines in postnatal cortical and striatal neurons. researchgate.netnih.govresearchgate.net This effect is critical for synaptogenesis and the proper wiring of neuronal circuits. frontiersin.orgresearchgate.netnih.gov Research indicates that this enhancement of dendritic spine density is dependent on 5-HT7R activation and involves downstream effectors such as cyclin-dependent kinase 5 (Cdk5) and the small GTPase Cdc42. nih.gov Studies in mouse models have also shown that this compound treatment can increase the total number and density of dendritic spines in specific brain regions like the dorso-lateral striatum. frontiersin.org

Improvement of Long-Term Potentiation (LTP) in Hippocampal Slices

This compound has been shown to improve long-term potentiation (LTP), a form of synaptic plasticity crucial for learning and memory, in hippocampal slices. researchgate.netpatsnap.comnih.gov Studies in mouse models, such as those modeling Rett syndrome, have demonstrated that this compound treatment can rescue impaired LTP in the CA1 area of hippocampal slices. researchgate.netpatsnap.com The treatment significantly increased the response to theta burst stimulation (TBS) in these mice, effectively normalizing LTP to levels observed in wild-type controls. researchgate.net This suggests that this compound, through 5-HT7R activation, can positively modulate synaptic strength and plasticity in the hippocampus.

Reversal of Metabotropic Glutamate Receptor (mGluR)-mediated Long-Term Depression (LTD)

This compound has been found to reverse metabotropic glutamate receptor (mGluR)-mediated long-term depression (LTD) in hippocampal slices from both wild-type and Fragile X Syndrome (FXS) model mice. nih.govfrontiersin.orgresearchgate.neteurekalert.orgnih.gov mGluR-LTD is a form of synaptic plasticity that is often pathologically enhanced in neurological disorders like FXS. frontiersin.orgeurekalert.org Application of this compound after the induction of mGluR-LTD can restore excitatory post-synaptic current (EPSC) amplitude towards baseline levels, indicating a reversal of the depression. nih.govresearchgate.net This effect is mediated by the activation of the cAMP/PKA intracellular pathway. frontiersin.orgnih.gov While this compound can cause an increased phosphorylation of ERK in wild-type mice, this effect appears less critical for the reversal of mGluR-LTD in FXS models. frontiersin.orgnih.gov

Preclinical Research and Therapeutic Potential

Neurodevelopmental Disorders

Research has focused on the potential of LP-211 to address symptoms and underlying neural dysfunctions in specific neurodevelopmental disorders.

Fragile X Syndrome is a genetic disorder caused by a mutation in the FMR1 gene, leading to a deficiency in the Fragile X Mental Retardation Protein (FMRP). biologists.com This deficiency results in various cognitive and behavioral challenges, including altered synaptic plasticity, learning deficits, and repetitive behaviors. biologists.comfrontiersin.org Studies in Fmr1 knockout (KO) mice, a model for FXS, have investigated the therapeutic potential of this compound. frontiersin.orgnih.gov

Metabotropic glutamate (B1630785) receptor-mediated long-term depression (mGluR-LTD) is a form of synaptic plasticity that is often exaggerated in FXS. mdpi.comeurekalert.org Studies have shown that this compound can reverse or correct abnormal mGluR-LTD in hippocampal slices from Fmr1 KO mice. nih.govmdpi.comresearchgate.netresearchgate.net This effect is mediated through the activation of 5-HT7 receptors, which can prevent the internalization of AMPA receptors by stimulating adenylate cyclase and protein kinase A (PKA). researchgate.netresearchgate.netmdpi.comumh.es this compound has been shown to reverse mGluR-LTD in both wild-type and Fmr1 KO mice, indicating its potential to modulate synaptic plasticity impairments in the FXS model. researchgate.net

Cognitive impairments, including learning deficits, are prominent features of FXS. biologists.com Preclinical studies have demonstrated that acute systemic administration of this compound can improve learning performance in Fmr1 KO mice. nih.govresearchgate.netacs.org For instance, this compound improved performance in the novel object recognition (NOR) test in Fmr1 KO mice. nih.govresearchgate.netmdpi.com

Repetitive behaviors and stereotypy are commonly observed in individuals with FXS and are recapitulated in Fmr1 KO mice. frontiersin.orgfindresources.co.uk Research indicates that this compound can alleviate these behavioral abnormalities in the mouse model. nih.govresearchgate.netacs.orgresearchgate.net Acute administration of this compound reduced stereotyped behavior, as measured by tests like the marble burying test, in Fmr1 KO mice. nih.govresearchgate.netmdpi.comresearchgate.net

Studies have revealed an association between the effects of this compound and Cyclin-Dependent Kinase 5 (Cdk5) in the context of FXS. The 5-HT7 receptor-mediated rescue of mGluR-LTD in Fmr1 KO mice has been shown to involve Cdk5. researchgate.netresearchgate.netmdpi.comresearchgate.net Research suggests that 5-HT7 receptors require Cdk5 to modulate synaptic plasticity in wild-type neurons and to rescue abnormal plasticity in Fmr1 KO neurons. researchgate.netresearchgate.net This points to Cdk5 as a potential downstream effector in the 5-HT7 receptor signaling pathway relevant to FXS. mdpi.com

Rett Syndrome is a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. frontiersin.orgcore.ac.uknih.gov Preclinical studies have explored the potential of this compound in ameliorating RTT-related deficits in mouse models. frontiersin.orgcore.ac.uk Systemic treatment with this compound has been shown to rescue neurobehavioral alterations in RTT mouse models. core.ac.ukresearchgate.net This includes improvements in motor coordination, spatial reference memory, and synaptic plasticity (hippocampal long-term potentiation) in female MeCP2-deficient mice. frontiersin.orgresearchgate.net this compound treatment also restored the activation of ribosomal protein S6 in the hippocampus of RTT female mice. frontiersin.org Furthermore, this compound has been shown to rescue mitochondrial dysfunction, including impaired respiratory chain and oxidative phosphorylation, in the brain of female RTT mouse models. core.ac.uknih.gov this compound treatment also normalized altered histone H3 acetylation and MeCP2 corepressor protein levels in the cortex and hippocampus of RTT mouse models. nih.govoup.com

Here is a summary of key preclinical findings:

DisorderModel SystemObserved DeficitThis compound EffectKey Findings
Fragile X SyndromeFmr1 KO miceExaggerated mGluR-LTDReversal/Correction of mGluR-LTD nih.govmdpi.comresearchgate.netresearchgate.netMediated via 5-HT7 receptor, involves adenylate cyclase, PKA, and Cdk5. researchgate.netresearchgate.netmdpi.comumh.esresearchgate.net
Fragile X SyndromeFmr1 KO miceLearning deficitsImprovement in learning performance nih.govresearchgate.netacs.orgDemonstrated in tests like Novel Object Recognition. nih.govresearchgate.netmdpi.com
Fragile X SyndromeFmr1 KO miceRepetitive behavior/StereotypyAlleviation of repetitive behaviors nih.govresearchgate.netacs.orgresearchgate.netObserved in tests like the marble burying test. nih.govresearchgate.netmdpi.comresearchgate.net
Rett SyndromeMeCP2-deficient miceMotor coordination deficitsImprovement in motor coordination frontiersin.orgDemonstrated in tests like the Dowel test. frontiersin.org
Rett SyndromeMeCP2-deficient miceSpatial reference memory deficitsImprovement in spatial memory frontiersin.orgDemonstrated in tests like the Barnes maze test. frontiersin.org
Rett SyndromeMeCP2-deficient miceImpaired synaptic plasticityImprovement in hippocampal LTP frontiersin.orgresearchgate.netRescued long-term potentiation in hippocampal slices. frontiersin.orgresearchgate.net
Rett SyndromeMeCP2-deficient miceMitochondrial dysfunctionRescue of mitochondrial impairment core.ac.uknih.govImproved respiratory chain function and oxidative phosphorylation. core.ac.uknih.gov
Rett SyndromeMeCP2-deficient miceAltered histone acetylationNormalization of histone H3 acetylation nih.govoup.comAlso affected HDAC3/NCoR levels and the association between NCoR and MeCP2. nih.govoup.com

Rett Syndrome (RTT)

Rescue of Neurobehavioral Phenotypes (e.g., motor deficits, anxiety-like profiles, cognitive impairments, stereotypy)

Studies in both male and female MeCP2-308 mice have shown that this compound treatment can ameliorate a range of neurobehavioral abnormalities. In male mice, this compound has been shown to reverse anxiety-related profiles in tests like the Light/Dark test, improve motor abilities in the Dowel test, enhance exploratory behavior in the Marble Burying test, and improve short-term working memory in the Y maze task. nih.gov In heterozygous female MeCP2-308 mice, this compound treatment rescued RTT-related phenotypic alterations, motor coordination deficits (Dowel test), and spatial reference memory impairments (Barnes maze test). frontiersin.orgnih.govnih.gov this compound treatment has also been reported to improve stereotypy in RTT models. researchgate.netresearchgate.net Furthermore, this compound treatment rescued sensory-motor gating impairments (Prepulse Inhibition task) and emotional memory-associative learning deficits (cued Fear conditioning test) in RTT female mice. iss.it

Restoration of Synaptic Plasticity

Deficits in synaptic plasticity, such as impaired long-term potentiation (LTP), are observed in RTT mouse models. frontiersin.orgnih.gov this compound treatment has been shown to restore synaptic plasticity in the hippocampus of RTT female mice. Specifically, this compound induced a significant increase in synaptic potentiation compared to vehicle-treated RTT mice. frontiersin.org This suggests that this compound can help normalize the impaired synaptic function in RTT. This compound has also been shown to enhance dendritic spine density in hippocampal neurons, which is reduced in some neurodevelopmental disorders. unina.it

Amelioration of Brain Mitochondrial Respiratory Chain Impairment and Oxidative Phosphorylation Deficiency

Mitochondrial dysfunction, including impaired respiratory chain activity and oxidative phosphorylation deficiency, is implicated in the pathology of RTT. core.ac.ukresearchgate.netnih.goviss.itmdpi.com Preclinical studies have demonstrated that this compound treatment can rescue these mitochondrial deficits in the brain of heterozygous female mice from two RTT models (MeCP2-308 and MeCP2-Bird mice). core.ac.uknih.gov this compound treatment rescued mitochondrial respiratory chain impairment and the reduced energy status in the brain of RTT female mice. iss.it Additionally, this compound completely restored the overproduction of radical species by brain mitochondria in the MeCP2-308 model and partially recovered oxidative imbalance in the MeCP2-Bird model. core.ac.uknih.gov These findings suggest that targeting the brain 5-HT7R with this compound can ameliorate RTT brain mitochondrial dysfunction. core.ac.uknih.gov

Epigenetic Outcomes in RTT Models

Research has explored the epigenetic effects of this compound in RTT mouse models. This compound treatment has been shown to influence histone acetylation patterns and the levels of proteins involved in corepressor complexes in the brain of RTT female mice. oup.comnih.govfrontiersin.orgresearchid.co Specifically, in the cortex of RTT mice, this compound normalized reduced histone H3 acetylation and levels of HDAC3/NCoR, while increasing HDAC1/Sin3a expression. oup.comnih.govfrontiersin.org In the hippocampus, this compound rescued H3 hyperacetylation and increased HDAC3 levels. oup.comnih.govfrontiersin.orgresearchid.co Repeated 5-HT7R stimulation with this compound also appeared to strengthen the association between NCoR and MeCP2 in the cortex. oup.comnih.gov These results highlight a link between histone acetylation, serotoninergic pathways, and the potential therapeutic effects of 5-HT7R stimulation in RTT. oup.comnih.govfrontiersin.org

Demonstration of Long-Lasting Therapeutic Effects

A notable finding in RTT preclinical research is the demonstration of long-lasting beneficial effects following this compound treatment. frontiersin.orgnih.govnih.govresearchgate.netsemanticscholar.org The beneficial effects on neurobehavioral and molecular parameters were observed up to 2 months after the last administration of a seven-day treatment course with this compound in female RTT mice. frontiersin.orgnih.govnih.govsemanticscholar.org This suggests that a transient exposure to this compound can lead to sustained improvements in RTT-related impairments. frontiersin.orgnih.gov

Autism Spectrum Disorder (ASD) Models

Autism Spectrum Disorder is a neurodevelopmental condition characterized by impaired social communication and interaction, as well as restricted, repetitive behaviors. frontiersin.orgresearchgate.netresearchgate.netnih.govacs.org Alterations in serotoninergic transmission have been identified as potential contributors to ASD etiology. frontiersin.orgresearchgate.netresearchgate.netacs.org this compound, as a selective 5-HT7R agonist, has been investigated for its potential to address ASD-like behaviors in preclinical models. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org

Correction of Social Deficits

Preclinical studies in mouse models of ASD have explored the effects of this compound on social deficits. This compound has been reported to correct social deficits and repetitive behaviors in mouse models of ASD. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org In the Fmr1-KO mouse model, which exhibits impaired ultrasonic vocalizations suggesting reduced social interest and communication, acute this compound administration improved repetitive behavior and showed a trend to change anxiety. frontiersin.orgresearchgate.netresearchgate.net While acute this compound did not affect behavioral abnormalities in BTBR mice, it did ameliorate repetitive behavior in Fmr1-KO mice. frontiersin.orgresearchgate.netresearchgate.net Additionally, in an autistic-like rat model induced by prenatal valproic acid exposure, in vivo administration of this compound resulted in improvements in motor coordination, novel object recognition, and a reduction in stereotypic behaviors, suggesting potential effects on ASD-like behaviors. patsnap.com

Data Summary Table: this compound Effects in Preclinical Models

Model (Species, Strain)Disorder ModeledThis compound Treatment DurationKey Neurobehavioral Phenotypes RescuedOther Biological Effects NotedLong-Lasting Effects ObservedSource(s)
Mouse (MeCP2-308, male)RTT7 daysAnxiety, motor abilities, exploratory behavior, short-term memoryNot explicitly detailed in provided snippets for malesNot explicitly mentioned for males nih.gov
Mouse (MeCP2-308, female)RTT7 daysPhenotypic alterations, motor coordination, spatial reference memoryRestoration of rpS6 activation in hippocampusYes (up to 2 months) frontiersin.orgnih.govnih.govsemanticscholar.org
Mouse (MeCP2-308, female)RTTRepeated systemicSensory-motor gating, emotional memory-associative learningRescued mitochondrial respiratory chain impairment and reduced energy statusNot explicitly mentioned iss.it
Mouse (MeCP2-308 & MeCP2-Bird, female)RTT7 daysCognitive and motor deficits, spatial memoryRescued mitochondrial respiratory chain impairment, oxidative phosphorylation deficiency, energy status, radical species overproduction, oxidative imbalanceNot explicitly mentioned core.ac.uknih.govfrontiersin.org
Mouse (MeCP2-308, female)RTT7 daysNeurobehavioral alterations (general rescue)Normalized histone H3 acetylation, HDAC3/NCoR, increased HDAC1/Sin3a (cortex); Rescued H3 hyperacetylation, increased HDAC3 (hippocampus); Strengthened NCoR-MeCP2 association (cortex)Yes (up to 2 months) oup.comnih.govfrontiersin.orgresearchid.co
Mouse (Fmr1-KO)ASD (Fragile X)AcuteImproved repetitive behavior, trend towards reduced anxietyNot explicitly detailed in provided snippetsNo (acute treatment) frontiersin.orgresearchgate.netresearchgate.net
Rat (Prenatal VPA exposure)ASDIn vivo administrationImproved motor coordination, novel object recognition, reduced stereotypyReversal of electrophysiological abnormalities in hippocampal pyramidal neuronsNot explicitly mentioned patsnap.com

Detailed Research Findings:

In MeCP2-308 female mice, a seven-day this compound treatment (0.25 mg/kg, once per day) rescued motor coordination (Dowel test) and spatial reference memory (Barnes maze test). frontiersin.orgnih.govnih.gov

this compound treatment (0.25 mg/kg/day for 7 days) in RTT female mice normalized reduced histone H3 acetylation and HDAC3/NCoR levels in the cortex and rescued H3 hyperacetylation and increased HDAC3 levels in the hippocampus. oup.comnih.govfrontiersin.orgresearchid.co

A seven-day this compound treatment (0.25 mg/kg, once per day) in female MeCP2-308 and MeCP2-Bird mice rescued mitochondrial respiratory chain impairment, oxidative phosphorylation deficiency, and reduced energy status in the brain. core.ac.uknih.gov

Improvement of Repetitive Behaviors

Preclinical studies have explored the effects of this compound on repetitive behaviors, a common feature in several neurodevelopmental conditions. In the Fmr1-KO mouse model, which is used to study Fragile X Syndrome and exhibits autistic-like characteristics, acute administration of this compound demonstrated an improvement in repetitive behaviors. researchgate.netopenrepository.com While this compound did not significantly affect behavioral abnormalities in the BTBR mouse model, it specifically showed efficacy in reducing repetitive behaviors in Fmr1-KO mice. researchgate.net

Reversal of Electrophysiological Abnormalities in Hippocampal Pyramidal Neurons

Investigations into the electrophysiological effects of this compound have revealed its capacity to modulate neuronal activity in key brain regions. In a rat model of autism induced by prenatal exposure to valproic acid (VPA), activation of the 5-HT7R with this compound was shown to reverse electrophysiological abnormalities observed in hippocampal pyramidal neurons. patsnap.comnih.gov This suggests a role for this compound in restoring normal neuronal excitability and function in models exhibiting features of autism spectrum disorder. Furthermore, this compound has been reported to rescue synaptic plasticity deficits, such as metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), in hippocampal slices from Fmr1 KO mice. researchgate.netfrontiersin.orgnih.gov

Enhancement of Dendritic Spine Density

Dendritic spines are critical structures for synaptic transmission and plasticity, and their morphology and density are often altered in neurodevelopmental disorders. Preclinical research indicates that this compound can enhance dendritic spine density. Prolonged stimulation of 5-HT7R with this compound resulted in an increase in dendritic spine density in hippocampal neurons from Angelman Syndrome model mice, partially reversing the reduced density observed in these neurons. unina.it this compound has also been shown to increase the total number and density of dendritic spines in striatal and cortical neurons in adult mice. researchgate.netmdpi.comnih.gov This effect on dendritic spines suggests a potential mechanism by which this compound may improve synaptic connectivity and function.

Table 1: Effect of this compound on Dendritic Spine Density in AS Mouse Hippocampal Neurons

ConditionDendritic Spine Density (Relative to Control)
AS Mice (Control)Reduced
AS Mice + this compoundIncreased (partially restored)
WT Mice + this compoundIncreased

*Data is based on qualitative descriptions from research findings. unina.it

Restoration of Impaired Long-Term Potentiation

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, and its impairment is a common finding in models of neurodevelopmental disorders. Studies using this compound have demonstrated its ability to restore impaired LTP. In hippocampal slices from Angelman Syndrome model mice, this compound treatment was able to restore impaired LTP. unina.it Similarly, in female mice modeling Rett syndrome, this compound treatment significantly increased synaptic potentiation, rescuing the reduced LTP observed in these mice. nih.govnih.govresearchgate.net

Table 2: Effect of this compound on Long-Term Potentiation in Rett Syndrome Mouse Model Hippocampus

ConditionSynaptic Potentiation (Relative to Baseline)
MeCP2-308 Female Mice (Vehicle)Reduced
MeCP2-308 Female Mice + this compoundIncreased (restored)
WT Mice + VehicleNormal
WT Mice + this compoundUnchanged

*Data is based on qualitative descriptions of the effect size from research findings. nih.govresearchgate.net

Improvement of Cognitive Performance

Cognitive deficits are a significant challenge in Angelman Syndrome and other neurodevelopmental disorders. Preclinical studies have investigated the impact of this compound on cognitive function in relevant animal models. In Angelman Syndrome model mice, stimulation of 5-HT7R with this compound was shown to improve cognitive performance in the fear conditioning paradigm. unina.it In mouse models of Rett syndrome, this compound treatment improved spatial reference memory and novel object recognition. patsnap.comnih.govnih.govnih.govresearchgate.netacs.orgresearchgate.net These findings suggest that this compound may have beneficial effects on learning and memory processes.

Reversal of 5-HT7R Upregulation

Alterations in the expression of neurotransmitter receptors can contribute to the pathophysiology of neurological disorders. One study in a rat model of autism induced by prenatal VPA exposure reported an upregulation of 5-HT7R in the CA1 subregion of the hippocampus. patsnap.comnih.gov While this compound is a 5-HT7R agonist (meaning it activates the receptor), the study indicated that activation of the upregulated 5-HT7R with this compound could reverse electrophysiological abnormalities and lead to improvements in behavioral deficits in this model. patsnap.comnih.gov This suggests that targeting the 5-HT7R, even when its expression is altered, may offer a therapeutic avenue.

Angelman Syndrome (AS)

Angelman Syndrome is a complex neurodevelopmental disorder primarily caused by the loss of function of the maternally inherited UBE3A gene. psychogenics.comnih.govmdpi.compnas.orgepitomestaging.com It is characterized by severe developmental delay, intellectual disability, communication deficits, motor dysfunction, and often epilepsy. psychogenics.comnih.govpnas.orgepitomestaging.com Preclinical research utilizing mouse models of AS, which replicate many features of the human condition due to maternal Ube3a deficiency, has explored potential therapeutic strategies. unina.itpsychogenics.compnas.orgepitomestaging.com The findings regarding this compound's effects on dendritic spine density, long-term potentiation, and cognitive performance in AS model mice, as discussed in the preceding sections, highlight the potential of targeting the 5-HT7 receptor as a therapeutic approach for Angelman Syndrome. patsnap.comunina.it The involvement of the serotonergic system in the pathophysiology of AS is further supported by these observations. unina.it

Rescue of Synaptic Dysfunctions

This compound has shown the ability to correct synaptic malfunctions in preclinical models. In mouse models of Fragile X Syndrome (FXS), this compound was able to reverse metabotropic glutamate receptor-dependent long-term depression (mGluR-LTD) in hippocampal slices from both wild-type and Fmr1 knockout mice, which are used as a model for FXS. frontiersin.orgunict.it This reversal of mGluR-LTD by this compound is suggested to occur through the activation of the cAMP/PKA intracellular pathway. nih.gov

Improvement of Cognitive Deficits

Studies have indicated that this compound can improve cognitive deficits in animal models of neurodevelopmental disorders. In Fmr1 knockout mice, acute administration of this compound rescued recognition memory impairment. nih.govresearchgate.net Similarly, in a rat model of autism induced by prenatal valproic acid exposure, this compound administration resulted in improvements in novel object recognition. patsnap.com Furthermore, this compound treatment has been shown to improve hippocampus-dependent learning and memory in mouse models. mdpi.com

CDKL5 Deficiency Disorder

Research in mouse models of CDKL5 Deficiency Disorder (CDD) has explored the potential of this compound as a therapeutic agent. CDD is a severe neurodevelopmental syndrome caused by mutations in the CDKL5 gene, characterized by symptoms including epileptic seizures and impaired psychomotor development. mdpi.comnih.govunimi.it Stimulation of the 5-HT7 receptor with this compound has been shown to partially rescue the abnormal phenotype observed in Cdkl5-null male mice, a model for CDD. nih.goviss.itresearchid.co This rescue includes the normalization of prepulse inhibition (PPI) deficits and the restoration of functional abnormalities in brain mitochondria, as well as the normalization of abnormal cortical phosphorylation of rpS6. nih.goviss.itresearchid.co

Cognitive Function and Memory Enhancement

This compound has been studied for its effects on cognitive function and memory enhancement in various learning paradigms.

Improvement of Object Recognition Memory

This compound has demonstrated the ability to improve object recognition memory in preclinical studies. In Fmr1 knockout mice, acute administration of this compound rescued the impairment of memory observed in object recognition tasks. nih.govresearchgate.net Analysis of the discrimination index in these studies confirmed that this compound treatment rescued the recognition memory impairment in Fmr1 knockout mice. nih.govresearchgate.net In a rat model of autism, in vivo administration of this compound also resulted in improvements in novel object recognition. patsnap.com

Enhancement of Spatial Reference Memory

The compound has also shown effects on spatial memory. In female mice modeling Rett syndrome, treatment with this compound was found to rescue deficits in spatial reference memory as assessed by the Barnes maze test. researchgate.netnih.govfrontiersin.orgfrontiersin.org

Pro-cognitive Effects in Autoshaping Learning Tasks

This compound has exhibited pro-cognitive effects in autoshaping learning tasks in rats. researchgate.netfrontiersin.orgwikidata.orgresearchgate.net In these tasks, this compound administered after the training session improved long-term memory consolidation. researchgate.netcore.ac.uknih.govscienceopen.com Specifically, at doses of 0.5 and 1.0 mg/kg, this compound improved long-term memory, an effect that was reversed by a 5-HT7 receptor antagonist. researchgate.netscienceopen.com this compound also attenuated scopolamine-induced amnesia and associated increases in cAMP levels, suggesting a role in reversing memory impairment. researchgate.netnih.govscienceopen.com

Facilitation of Chamber-Shape Memory Consolidation and Novelty Recognition

Research indicates that this compound can improve the consolidation of chamber-shape memory and enhance novelty recognition in animal models. Studies using rats have shown that administration of this compound after a sample session improved the consolidation of chamber-shape memories, which was evident in subsequent novelty preference tests where ameliorated chamber recognition memory was observed for up to 24 hours uzh.chresearchgate.net. This suggests that this compound may facilitate the consolidation of memory derived from visual stimuli and operant learning researchgate.net. This compound administration has been reported to increase novelty preference and promote risk-prone behavior in rats medchemexpress.commedchemexpress.commedkoo.com. This compound's effects on memory consolidation may involve the activation of brain areas such as the orbital prefrontal cortex and hippocampus, consistent with the presence of 5-HT7 receptors in these regions researchgate.net.

Attenuation of Scopolamine-Induced Amnesia

This compound has demonstrated the ability to attenuate scopolamine-induced amnesia in preclinical models. Systemic administration of this compound has been shown to revert scopolamine-induced amnesia in rats researchgate.netfrontiersin.org. In one study, this compound administered intraperitoneally improved long-term memory and reversed the memory impairment induced by scopolamine (B1681570) researchgate.net. This effect was associated with increased cAMP levels, and this compound significantly attenuated the scopolamine-induced decrease in conditioned responses and increases in cAMP researchgate.netfrontiersin.org. The ability of this compound to reverse scopolamine-induced memory impairment suggests a potential antiamnesic effect mediated through 5-HT7 receptor activation researchgate.netfrontiersin.org.

Pain Modulation

This compound has shown analgesic effects in various pain models, suggesting a role for 5-HT7 receptor activation in pain modulation.

Reduction of Sensory and Affective Components of Neuropathic Pain

This compound has been investigated for its effects on neuropathic pain, a chronic condition with significant sensory and emotional components. Studies in mouse models of neuropathic pain have shown that the brain-penetrant 5-HT7 receptor agonist this compound reduces both the sensory and affective components of this condition researchgate.netnih.govuzh.ch. Neuropathic pain is associated with changes in neuronal excitability in the anterior cingulate cortex (ACC), a brain region involved in the emotional aspects of pain researchgate.netnih.govuzh.ch. This compound was found to reduce synaptic integration in layer 5 pyramidal neurons in the ACC, which is often enhanced in neuropathic pain due to dysfunction of HCN channels researchgate.netnih.govuzh.ch. Acute administration of this compound had an analgesic effect, increasing the mechanical withdrawal threshold in neuropathic animals, an effect partially mediated by its action in the ACC researchgate.netnih.govuzh.ch. Additionally, this compound application blocked the switch in place escape/avoidance behavior induced by noxious stimuli, further indicating a reduction in the affective component of pain researchgate.netnih.govuzh.ch.

Analgesic Effects on Formalin-Induced Orofacial Pain

This compound has also demonstrated analgesic effects in models of inflammatory pain, specifically formalin-induced orofacial pain. In mice, selective 5-HT7 receptor agonists, including this compound and LP-44, elicited an analgesic effect on formalin-induced orofacial pain frontiersin.orgscielo.brscielo.brnih.gov. This compound produced a reduction in face rubbing time in both phases of the formalin test, which measure acute and inflammatory pain responses scielo.brscielo.brnih.gov. These findings suggest that activation of 5-HT7 receptors may be a promising approach for the treatment of orofacial pain scielo.brscielo.brnih.gov. The antinociceptive action in this model may be attributed to the activation of 5-HT7 receptors in the substantia gelatinosa neurons of the trigeminal subnucleus caudalis, a region involved in processing orofacial nociceptive inputs scielo.br.

Modulation of Synaptic Integration in Cortical Pyramidal Neurons

This compound influences synaptic integration in cortical pyramidal neurons, particularly in the anterior cingulate cortex (ACC). In the context of neuropathic pain, this compound reduced enhanced synaptic integration in layer 5 pyramidal neurons in the ACC researchgate.netnih.govuzh.chethz.ch. This effect is linked to the modulation of dendritic hyperpolarization-activated-and-cyclic-nucleotide-regulated (HCN) channels, which are dysfunctional in neuropathic pain researchgate.netnih.govuzh.ch. This compound's action on these neurons contributes to its ability to dampen the sensory and affective aspects of chronic pain researchgate.netnih.govuzh.ch.

Impact on Spinal Cord Dorsal Horn Synaptic Circuits

Studies investigating the impact of this compound on spinal cord dorsal horn synaptic circuits have revealed a modulatory role for 5-HT7 receptors in this region, which is crucial for processing pain signals. Applying this compound to mouse spinal cord slices facilitated glutamatergic release by enhancing the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and increasing the amplitude of evoked excitatory postsynaptic currents (EPSCs) nih.govnih.govunimore.itresearchgate.net. Furthermore, this compound increased the release of both gamma-aminobutyric acid (GABA) and glycine (B1666218), indicated by an increase in spontaneous inhibitory postsynaptic current (sIPSC) frequency and evoked inhibitory postsynaptic current (IPSC) amplitude nih.govnih.govunimore.itresearchgate.net. This compound appeared to be more effective in potentiating synaptic inhibition compared to excitation nih.govnih.govunimore.it. This differential modulation, with a stronger impact on synaptic inhibition, supports the hypothesis that 5-HT7 receptors in the spinal cord dorsal horn may play an anti-nociceptive role nih.govnih.govunimore.itresearchgate.net.

Micturition Reflex Regulation

The micturition reflex, which controls urination, is significantly influenced by central and peripheral 5-hydroxytryptamine (5-HT) receptors. nih.gove-century.usresearchgate.netnih.govresearchgate.net Studies have investigated the effects of this compound on this reflex, particularly in the context of spinal cord injury (SCI). nih.gove-century.usresearchgate.netnih.govresearchgate.netmedkoo.com

Facilitation of the Micturition Reflex

Activation of 5-HT7 receptors by this compound has been shown to facilitate the micturition reflex. nih.gove-century.usresearchgate.netresearchgate.net This effect was observed in studies evaluating the compound's impact on bladder activity. nih.gove-century.usresearchgate.netresearchgate.net

Improvement of Bladder Capacity and Voiding Efficiency in Spinal Cord Injury Models

In male rats with acute spinal cord injury, this compound demonstrated dose-dependent increases in bladder capacity and residual volume. nih.gove-century.usresearchgate.netnih.govresearchgate.net Furthermore, this compound induced significant dose-dependent increases in micturition volume, leading to significant improvements in voiding efficiency in SCI rats compared to intact and sham-operated rats. nih.gove-century.usresearchgate.netnih.govresearchgate.netmedchemexpress.com These effects were reported to be completely reversed by the administration of the 5-HT7 antagonist SB-269970. nih.gove-century.usresearchgate.netnih.govmedchemexpress.com

The following table summarizes the observed effects of this compound on micturition parameters in SCI rats:

ParameterEffect of this compound (0.003-0.3 mg/kg, i.p.) in SCI RatsStatistical SignificanceReversal by SB-269970
Bladder CapacityIncreased (dose-dependent)Significant (P<0.001)Not significant nih.gov
Micturition VolumeIncreased (dose-dependent)Significant (P<0.001)Complete reversal
Residual VolumeIncreased (dose-dependent)Significant (P<0.001)Not specified
Voiding EfficiencyIncreased (significant)Significant (P<0.001)Significant decrease

Behavioral Regulation and Neuropsychiatric Relevance

This compound's role as a 5-HT7R agonist has also led to investigations into its influence on various behaviors and its potential relevance in neuropsychiatric conditions. medchemexpress.commedkoo.commedchemexpress.commedkoo.comfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govpatsnap.comnih.gov

Influence on Exploratory Activity

This compound has been observed to influence exploratory activity in rodents. Acute administration of this compound increased locomotion and exploration in Black/White Boxes in mice. nih.gov It also reduced novelty-induced curiosity in a Novelty-seeking test. nih.gov In a rat model, this compound treatment reduced exploratory horizontal activity, specifically in Naples High Excitability (NHE) rats, with the effect attributed to a lower dose (0.125 mg/kg). plos.orgpsu.edu this compound treatment also improved exploratory behavior in the Marble Burying test in a mouse model of Rett syndrome. frontiersin.orgnih.gov

Promotion of Risk-Prone Behavior and Novelty Preference

Research indicates that this compound can increase novelty preference and promote risk-prone behavior in rats. medchemexpress.commedkoo.commedchemexpress.commedkoo.comnih.gov In an operant probabilistic delivery task (rPDT), 5-HT7 receptor activation by this compound shifted the choice towards a larger, yet unlikely, reward, enhancing the seeking of it through operant pokes. researchgate.netnih.gov These effects suggest that this compound stimulation may strengthen the consideration of future, bigger rewards. researchgate.netnih.gov this compound has also been shown to improve consolidation of chamber-shape memory in rats, resulting in significant novelty-induced hyperactivity and recognition. medchemexpress.comarctomsci.commedchemexpress.com

Role in Sleep-Wake Behavior and Circadian Rhythms

Research indicates that the 5-HT7 receptor plays a role in the regulation of sleep-wake cycles and circadian rhythms. researchgate.netresearchgate.net Studies in adult rats implanted for chronic sleep recordings have investigated the effects of this compound on these behaviors. nih.gov

Systemic administration of this compound has been shown to significantly increase wakefulness and reduce rapid-eye-movement sleep (REMS) during the light phase of the light-dark cycle in rats. researchgate.netnih.gov This effect on REMS was also observed with direct infusion of this compound into specific brain regions, including the dorsal raphe nucleus, locus coeruleus nucleus, basal forebrain (horizontal limb of the diagonal band of Broca), and laterodorsal tegmental nucleus. researchgate.netnih.gov Microinjection of this compound into the basal forebrain specifically augmented the time animals remained awake. researchgate.netnih.gov

Furthermore, studies exploring the impact of isoflurane (B1672236) anesthesia on circadian rhythm in mice found that this compound significantly aggravated the circadian rhythm disorder induced by the anesthesia. researchgate.net This suggests a complex involvement of the 5-HT7 receptor in circadian rhythm regulation, particularly in the context of external disruptions. researchgate.net

Impact on Motor Coordination

Preclinical studies, particularly in animal models of neurodevelopmental disorders, have investigated the effects of this compound on motor coordination.

In female mice modeling Rett syndrome (MeCP2-308 mice), which exhibit impaired motor coordination, treatment with this compound has demonstrated beneficial effects. nih.govresearchgate.net Studies using the Dowel test, which assesses motor coordination by measuring the latency to fall from a rod, showed that MeCP2-308 female mice had significantly shorter latencies compared to wild-type controls, confirming their impaired motor coordination. researchgate.net this compound treatment improved the performance of these mice in the Dowel test, increasing their latency to fall. researchgate.net This suggests that this compound can help rescue motor deficits in this model. nih.govresearchgate.net

Additionally, in a rat model of autism induced by prenatal exposure to valproic acid (VPA), in vivo administration of this compound resulted in improvements in motor coordination. patsnap.com

Potential in Attention-Deficit Models

The potential of this compound as a therapeutic agent for attention deficits has been explored in preclinical models, particularly in rats modeling Attention-Deficit/Hyperactivity Disorder (ADHD). researchgate.netpsu.edunih.gov

Studies using Naples High Excitability (NHE) rats, a model for ADHD, have investigated the long-term effects of prepuberal subchronic this compound treatment on adult behavior, including attention. researchgate.netpsu.edunih.gov Prepuberal treatment with this compound at a lower dose reduced horizontal activity in adult NHE rats. psu.edunih.gov At a higher dose, prepuberal this compound treatment increased selective spatial attention (SSA) in adult NHE rats, an effect that persisted into adulthood. psu.edunih.gov This improvement in SSA was observed in tests such as the Olton's eight-arm radial maze, where treated NHE rats showed enhanced attention to spatial information. psu.edu These effects were specific to NHE rats and were not observed in control rats. psu.edunih.gov

The beneficial effects of this compound on attention in this model may be related to alterations in amino acid transmission in brain regions involved in attention and executive functions, such as the prefrontal cortex and striatum. psu.edunih.govplos.org

Methodological Approaches in Lp 211 Research

In vivo Behavioral Assays (e.g., Barnes Maze, Novel Object Recognition Test, Marble Burying Test, Formalin Test, Cystometric Study, Probabilistic-Delivery Task, Open Field Test)

A comprehensive array of behavioral assays has been utilized to characterize the effects of LP-211 on cognition, anxiety, repetitive behaviors, pain, and decision-making in various animal models.

Cognitive and Emotional Behaviors: In the Barnes Maze test, this compound treatment was found to improve spatial memory in MeCP2-308 female mice, a model for Rett syndrome. nih.gov Treated mice showed reduced latency and fewer errors when locating the target hole, indicating a rescue of cognitive deficits. nih.gov Similarly, in the Novel Object Recognition Test , this compound reversed memory impairments in Fmr1 KO mice, a model for Fragile X syndrome. nih.gov

Repetitive and Anxiety-Like Behaviors: The Marble Burying Test is used to assess repetitive and compulsive-like behaviors. In Fmr1 KO mice, which typically bury more marbles than wild-type animals, treatment with this compound significantly reduced this stereotypic behavior. nih.gov In the Open Field Test , while this compound did not significantly alter general locomotor activity, it showed a trend toward modifying anxiety levels in Fmr1-KO mice. nih.govnih.gov

Pain Perception: The antinociceptive properties of this compound have been evaluated using the Formalin Test for orofacial pain. The administration of this compound produced a significant analgesic effect, reducing face rubbing time during both the acute (Phase I) and inflammatory (Phase II) phases of the test. nih.govnih.gov

Decision-Making and Bladder Function: In a Probabilistic-Delivery Task , designed to assess gambling and risk-prone behavior, 5-HT7 receptor activation with this compound was shown to shift choice towards larger, albeit less likely, rewards, promoting risk-prone behavior in rats. nih.gov In the context of spinal cord injury, where urinary tract complications are common, this compound has been investigated as a potential candidate for treatment, suggesting a role in modulating bladder function, an area typically assessed via cystometric studies . nih.gov

Table 1: Summary of this compound Effects in In vivo Behavioral Assays

Behavioral AssayAnimal ModelObserved Effect of this compoundCitation
Barnes MazeMeCP2-308 MiceImproved spatial memory (reduced latency and errors). nih.gov
Novel Object Recognition TestFmr1 KO MiceRescued recognition memory impairment. nih.gov
Marble Burying TestFmr1 KO MiceReduced repetitive/stereotypic burying behavior. nih.gov
Open Field TestFmr1 KO MiceDid not modify general locomotor activity; trend towards changing anxiety. nih.gov
Formalin Test (Orofacial)Male Balb-C MiceProduced analgesic effect in both acute and late phases. nih.gov
Probabilistic-Delivery TaskRatsPromoted risk-prone behavior (preference for larger, unlikely rewards). nih.gov

Biochemical and Molecular Analyses (e.g., Radioligand Binding Assays, Western Blot for Protein Phosphorylation, Amino Acid Neurotransmitter Profiling, Dendritic Spine Density Analysis, Mitochondrial Function Assays)

Biochemical and molecular techniques have provided a detailed characterization of this compound's pharmacological profile and its downstream cellular effects.

Receptor Binding and Specificity: Radioligand binding assays have been fundamental in establishing the affinity and selectivity of this compound. These studies confirmed that this compound binds to the 5-HT7 receptor with high affinity (Ki = 15 nM). The compound demonstrated at least 5-fold selectivity over a range of other 5-HT receptor subtypes and 54-fold selectivity over the serotonin (B10506) transporter (SERT). nih.gov Interestingly, these assays also identified a primary metabolite, RA-7, which possesses an even higher affinity for the 5-HT7 receptor. nih.gov

Protein Phosphorylation: The functional activity of this compound involves the modulation of downstream signaling cascades, often studied via Western Blot for protein phosphorylation. Activation of the 5-HT7 receptor by this compound has been shown to restore the inactivation of downstream effectors of Rho GTPases, such as cofilin and the p21-activated kinase (PAK) family, which are critical regulators of the actin cytoskeleton and synaptic morphology. nih.govnih.gov Furthermore, research indicates that 5-HT7 receptor activation can increase the phosphorylation of the NR1 subunit of the NMDA receptor. nih.gov

Synaptic and Cellular Health: While direct dendritic spine density analysis following this compound treatment is not extensively detailed, the compound's influence on the PAK/cofilin pathway suggests a mechanism for modulating dendritic morphogenesis and synaptogenesis. thermofisher.comnih.gov Similarly, direct mitochondrial function assays are not prominently featured, but this compound has been suggested to act as a protective agent against oxidative stress, a key factor in mitochondrial health. researchgate.net This is supported by findings that this compound may influence processes like oxidative phosphorylation in the context of secondary injury after spinal trauma. nih.gov Although this compound has been tested in models characterized by an imbalance of excitatory/inhibitory neurotransmission, specific amino acid neurotransmitter profiling to measure its direct impact on glutamate (B1630785) and GABA levels has not been reported. nih.govnih.gov

Table 2: Summary of Biochemical and Molecular Findings for this compound

Analysis TypeKey FindingCitation
Radioligand Binding AssayHigh affinity for 5-HT7 receptor (Ki = 15 nM) with good selectivity over other 5-HT subtypes and SERT. nih.gov
Protein Phosphorylation (Western Blot)Modulates downstream effectors of Rho GTPases (e.g., cofilin, PAK) and can increase phosphorylation of the NMDA receptor NR1 subunit. nih.govnih.gov
Mitochondrial FunctionSuggested to have a protective role against oxidative stress. researchgate.netnih.gov

Animal Models of Neurological Disorders (e.g., Fmr1-KO mice, MeCP2-308 mice, BTBR mice, Valproic Acid (VPA)-induced autistic-like rats, Chronic Constriction Injury (CCI) animals for neuropathic pain)

The therapeutic potential of this compound has been explored in a variety of validated animal models of human neurological and psychiatric disorders.

Fmr1-KO Mice (Fragile X Syndrome): In this model, acute administration of this compound was shown to rescue cognitive deficits in the novel object recognition task and reduce repetitive behaviors in the marble burying test. nih.gov

MeCP2-308 Mice (Rett Syndrome): Systemic treatment with this compound has been shown to rescue multiple Rett syndrome-related phenotypes in both male and heterozygous female mice. nih.gov Improvements were noted in motor deficits, cognitive impairments (Barnes Maze), and anxiety-like profiles. nih.gov

BTBR Mice (Autism Spectrum Disorder): The BTBR T+ Itpr3tf/J mouse is an inbred strain used to model idiopathic autism. nih.gov In studies using this model, acute this compound administration did not significantly affect the observed behavioral abnormalities. nih.govresearchgate.net

Valproic Acid (VPA)-Induced Autistic-Like Rats: Prenatal exposure to VPA is an established environmental/epigenetic model for inducing autism-like behaviors in rodents. nih.govnih.gov Research has pointed to the potential of 5-HT7 receptor agonists like this compound to reverse electrophysiological and behavioral deficits in this model. nih.gov

Chronic Constriction Injury (CCI) Animals (Neuropathic Pain): The CCI model involves loose ligation of the sciatic nerve to induce neuropathic pain. nih.govresearchgate.net Systemic injection of this compound in CCI animals was found to be analgesic, reducing mechanical hypersensitivity. researchgate.net This effect is linked to its ability to decrease neuronal excitability in the anterior cingulate cortex. researchgate.net

Pharmacological Interventions with Receptor Antagonists (e.g., SB-269970)

To confirm that the observed effects of this compound are mediated specifically through the 5-HT7 receptor, studies have co-administered the compound with selective 5-HT7 receptor antagonists, most notably SB-269970. In multiple experimental paradigms, the effects of this compound were blocked by SB-269970. For example, the hypothermic effect induced by this compound was prevented by SB-269970. nih.gov Similarly, in the CCI model of neuropathic pain, the analgesic effect of systemic this compound was substantially reduced when SB-269970 was injected directly into the anterior cingulate cortex (ACC). researchgate.netbiorxiv.org This blocking effect was not observed when the antagonist was injected into the primary somatosensory cortex, highlighting the region-specific action of this compound. biorxiv.org These pharmacological interventions provide conclusive evidence that the in vivo actions of this compound are dependent on its agonist activity at 5-HT7 receptors. researchgate.netnih.gov

Challenges and Future Directions in Lp 211 Research

Elucidation of Full Receptor Binding and Signaling Complexity

While LP-211 is characterized as a selective agonist for the 5-HT7 receptor, understanding the full complexity of its receptor binding profile and downstream signaling pathways remains a critical area of research. This compound binds to human cloned 5-HT7 receptors with a Kᵢ value of 15 nM, showing selectivity over several other 5-HT receptor subtypes and the serotonin (B10506) transporter (SERT). nih.gov Its metabolite, RA-7, also possesses 5-HT7 receptor affinity and a better selectivity profile in vitro. researchgate.netnih.gov

The 5-HT7 receptor is known to couple primarily to the stimulatory Gs-protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. nih.gov Additionally, the receptor is coupled to the G12-protein, activating small GTPases of the Rho family, such as Cdc42 and RhoA. nih.govmdpi.comresearchgate.net These pathways are involved in regulating neuronal morphology, neurite outgrowth, dendritic arborization, synaptogenesis, and neuronal excitability. mdpi.com Studies with this compound have demonstrated its ability to increase the activation levels of Cdc42 and RhoA in mouse brain. researchgate.net Further research is needed to fully map the intricate network of intracellular signaling cascades activated by this compound through 5-HT7R stimulation and how these cascades interact and contribute to the observed behavioral and cellular effects. The potential for 5-HT7 receptors to form homodimers and heterodimers with other receptors, such as 5-HT1A receptors, adds another layer of complexity to signaling, as heterodimerization can influence G protein coupling and receptor activity. mdpi.comfrontiersin.org

Understanding Long-Term Efficacy and Persistence of Effects

Preclinical studies with this compound have indicated long-lasting beneficial effects in various animal models, even after the cessation of treatment. frontiersin.orgfrontiersin.orgresearchgate.net For instance, a seven-day treatment with this compound in a mouse model of Rett syndrome showed improvements in neurobehavioral and molecular parameters that were still evident up to two months after the last administration. frontiersin.org Similarly, prepuberal subchronic treatment with this compound in a rat model of hyperactivity and attention-deficit produced long-term effects on adult behavior and synaptic markers. psu.eduplos.org

The mechanisms underlying these persistent effects are not yet fully elucidated. It is hypothesized that this compound-induced activation of 5-HT7R may lead to enduring rearrangements of neural circuitries and modulation of synaptic plasticity. frontiersin.orgfrontiersin.org Rho GTPases, which are activated by 5-HT7R stimulation, are crucially involved in synaptic plasticity and dendritic spine formation, potentially contributing to the long-lasting effects. mdpi.comfrontiersin.org Chronic this compound treatment may also lead to 5-HT7R upregulation, which could contribute to persistent beneficial effects. nih.gov Further studies are required to fully understand the neurobiological mechanisms responsible for the sustained efficacy observed in preclinical models and to determine if similar long-term effects can be achieved in clinical settings.

Exploring Specificity and Potential Off-Target Effects

While this compound has been characterized as a selective 5-HT7R agonist, a comprehensive evaluation of its specificity and potential off-target effects is crucial for clinical translation. In vitro binding assays have shown that this compound has relatively low affinity for 5-HT1A and dopamine (B1211576) D2 receptors compared to its affinity for 5-HT7R. researchgate.netnih.gov However, at higher doses, this compound has shown some effects in 5-HT7 receptor knockout mice that might be attributed to action at 5-HT1A receptors. nih.gov

Identifying and characterizing any potential off-target interactions is essential to predict and mitigate adverse effects in humans. Off-target activity can limit the therapeutic dose and potentially lead to unintended pharmacological effects. njbio.com Routine screening against a panel of targets, including receptors, enzymes, ion channels, and transporters, is typically performed to identify potential off-target interactions. researchgate.net Further research is needed to thoroughly assess the selectivity profile of this compound across a wide range of biological targets and to understand the functional consequences of any identified off-target binding.

Translation of Preclinical Findings to Clinical Applications and Trials

Translating promising preclinical findings with this compound to successful clinical applications presents significant challenges. Despite compelling results in animal models of conditions like Rett syndrome, Fragile X syndrome, neuropathic pain, and attention-deficit/hyperactivity disorder, the transition from bench to bedside has a high attrition rate. frontiersin.orgfrontiersin.orgpsu.eduplos.orgnih.govmdpi.comresearchgate.netresearchgate.net

Key challenges in this translational process include the inherent differences between animal models and human pathophysiology, the selection of appropriate patient populations, and the design of clinical trials to accurately assess efficacy and safety. researchgate.net Early phase clinical trials, including Phase 0 and Phase I studies, are crucial for evaluating pharmacokinetics, pharmacodynamics, and preliminary safety in humans. tracercro.com These studies help to determine if the drug behaves in humans as predicted from preclinical data and inform the design of later-phase trials. tracercro.com As of the current information, specific clinical trial data for this compound were not prominently found in the search results, highlighting the need for progression into well-designed clinical studies to validate the preclinical observations and determine the therapeutic potential of this compound in human patients.

Investigation of Potential Therapeutic Combinations

Exploring the potential for this compound to be used in combination with other therapeutic agents is a promising future direction. Combination therapies are a common strategy in various disease areas, including neuropsychiatric disorders, to achieve greater efficacy, target multiple pathological pathways, or reduce the required dose of individual agents. cjcrcn.org

Given the multifaceted roles of the serotonergic system and the involvement of 5-HT7R in various neurological processes, combining this compound with compounds targeting other neurotransmitter systems or signaling pathways could yield synergistic effects. For example, some research is exploring combinations involving serotonin receptor agents for mental health conditions. google.com Investigating specific combinations of this compound with existing or novel therapeutics for conditions where 5-HT7R modulation has shown benefit could lead to more effective treatment strategies. This requires rigorous preclinical evaluation of combination effects and the design of clinical trials to assess the safety and efficacy of such regimens.

Further Research into Mitochondrial and Epigenetic Mechanisms in Disease Pathophysiology

Emerging research highlights the intricate interplay between mitochondrial function, epigenetic modifications, and the pathophysiology of various diseases, including neurological and neuropsychiatric disorders. archivesofmedicalscience.comarchivesofmedicalscience.comnih.govnih.gov this compound has been shown to rescue brain mitochondrial respiratory chain impairment and oxidative phosphorylation deficiency in a mouse model of Rett syndrome. researchgate.net This suggests a potential link between 5-HT7R activation and mitochondrial function.

Epigenetic mechanisms, such as DNA methylation, histone modifications, and non-coding RNA regulation, play a crucial role in controlling gene expression and can be influenced by environmental factors and metabolic alterations. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov Mitochondrial metabolites can directly impact epigenetic modifications. nih.govnih.gov Further research is needed to fully understand how this compound and 5-HT7R signaling influence mitochondrial function and epigenetic landscapes in the context of disease. Investigating these mechanisms could uncover novel therapeutic targets and provide a deeper understanding of how this compound exerts its beneficial effects.

Addressing the Role of 5-HT7R in Diverse Neuropsychiatric Conditions

The 5-HT7 receptor is widely distributed in brain regions implicated in neuropsychiatric disorders, including the cerebral cortex, hippocampus, thalamus, hypothalamus, and amygdala. sci-hub.se Evidence suggests a prominent role for 5-HT7R in regulating circadian rhythms, which are often disturbed in neuropsychiatric conditions. researchgate.net Studies using 5-HT7R agonists like this compound have explored their effects on various behaviors relevant to neuropsychiatric disorders, including exploratory motivation, anxiety, and circadian rhythms. frontiersin.orgnih.gov this compound has shown promise in preclinical models of Rett syndrome, Fragile X syndrome, and attention-deficit/hyperactivity disorder. frontiersin.orgfrontiersin.orgpsu.eduplos.orgmdpi.comresearchgate.net

However, the precise role of 5-HT7R in the complex pathophysiology of diverse neuropsychiatric conditions is still being elucidated. While some studies suggest a potential therapeutic benefit of 5-HT7R activation, others have yielded contrasting results depending on the specific condition and experimental paradigm. frontiersin.org Further research is needed to clarify the specific involvement of 5-HT7R in different neuropsychiatric disorders, to identify which patient populations are most likely to benefit from 5-HT7R modulation, and to understand the optimal strategies for targeting this receptor in these conditions.

Q & A

Advanced Research Question

  • ANOVA with post-hoc tests : Used to compare dose groups and genotypes (e.g., Cdkl5-/- vs. wild-type mice) .
  • Repeated-measures ANOVA : For longitudinal behavioral data (e.g., maze performance over time) .
  • Grubbs’ test : To identify outliers in protein expression datasets .

What mechanisms underlie this compound’s promotion of myelination in perinatal injury models?

Advanced Research Question
this compound synergizes with IL-1β to upregulate myelin basic protein (MBP) isoforms and improve cortical auditory evoked potentials (CAPs) in P30-35 rodents . Key methodologies include:

  • qPCR : To quantify MBP mRNA expression.
  • Electrophysiology : To measure N1/N2 amplitudes as proxies for myelination efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.